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Compound of Interest

Compound Name: 4-Bromothiophene-3-carboxamide

Cat. No.: B3032049 Get Quote

An In-Depth Technical Guide to 4-Bromothiophene-3-carboxamide: A Versatile Bifunctional

Building Block for Research and Development

Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials

science, heterocyclic compounds form a cornerstone of innovation. Among these, the

thiophene nucleus is a privileged scaffold, prized for its unique electronic properties and its

ability to act as a bioisostere for the phenyl ring.[1] This guide focuses on a particularly valuable

derivative: 4-Bromothiophene-3-carboxamide.

This molecule is a bifunctional synthetic building block, featuring a synthetically versatile

bromine atom poised for cross-coupling reactions and a carboxamide group that serves as a

crucial interaction point in biologically active molecules. Its structured arrangement of reactive

sites makes it an indispensable intermediate for constructing complex molecular architectures.

This document provides a comprehensive overview for researchers and drug development

professionals, detailing the core properties, synthesis strategies, chemical reactivity, and key

applications of 4-Bromothiophene-3-carboxamide. The content is structured to deliver not

just procedural steps but also the underlying scientific rationale, ensuring a deep and practical

understanding of this compound's utility.
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The fundamental identity of a chemical compound is rooted in its structure and physical

properties. 4-Bromothiophene-3-carboxamide is unambiguously defined by the following

identifiers and characteristics.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source

IUPAC Name
4-Bromothiophene-3-

carboxamide

Synonym
4-Bromothiophene-3-

carboxylic acid amide

CAS Number 100245-61-2

Molecular Formula C₅H₄BrNOS

Molecular Weight 206.06 g/mol

Physical Form Solid

Melting Point 150-155 °C

SMILES NC(=O)c1cscc1Br

InChI Key
BMZBDWPOBVGKSU-

UHFFFAOYSA-N

The structural arrangement, with the carboxamide and bromine on adjacent carbons (C3 and

C4), creates a specific steric and electronic environment that dictates its reactivity and potential

applications.

Caption: Molecular structure of 4-Bromothiophene-3-carboxamide.

Synthesis and Mechanistic Insights
The synthesis of 4-Bromothiophene-3-carboxamide can be approached from several

precursors. The choice of route often depends on the availability of starting materials, scale,

and desired purity. The most direct and reliable method involves the functionalization of a pre-

existing carboxyl group.
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Primary Synthetic Route: Amidation of 4-
Bromothiophene-3-carboxylic Acid
This is a robust and widely applicable strategy that leverages the commercially available

precursor, 4-bromothiophene-3-carboxylic acid.[2] The conversion of a carboxylic acid to a

primary amide is a fundamental transformation in organic synthesis.

Causality Behind the Method: This pathway is preferred for its high efficiency and selectivity.

The carboxylic acid group is readily activated for nucleophilic attack by ammonia or an

ammonia equivalent, without disturbing the C-Br bond or the thiophene ring under standard

conditions.

4-Bromothiophene-
3-carboxylic Acid

Activation Step:
Thionyl Chloride (SOCl₂) or
Oxalyl Chloride ((COCl)₂)

Formation of
Electrophile Acid Chloride Intermediate

(Highly Reactive)

Nucleophilic Attack:
Aqueous Ammonia (NH₄OH)

or Ammonia Gas (NH₃)

Amidation 4-Bromothiophene-
3-carboxamide

Click to download full resolution via product page

Caption: Workflow for the synthesis via the acid chloride intermediate.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol is a self-validating system; successful formation of the intermediate and final

product can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed

by spectroscopic analysis.

Acid Chloride Formation (Activation):

To a solution of 4-bromothiophene-3-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g.,

dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (SOCl₂,

1.2-1.5 eq) dropwise at 0 °C.

Expertise Note: A catalytic amount of dimethylformamide (DMF) is often added to

accelerate the reaction by forming the Vilsmeier reagent in situ, which is the true catalytic

species.
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Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until

gas evolution (SO₂ and HCl) ceases.

Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude 4-

bromothiophene-3-carbonyl chloride. This intermediate is moisture-sensitive and typically

used immediately without further purification.

Amidation (Nucleophilic Substitution):

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or diethyl

ether).

Cool the solution to 0 °C in an ice bath.

Slowly bubble anhydrous ammonia gas through the solution or add a concentrated

aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.

Trustworthiness Check: The reaction is highly exothermic. Slow addition is critical to

control the temperature and prevent side reactions. Formation of a white precipitate

(ammonium chloride) is a visual indicator of reaction progress.

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room

temperature.

Work-up and Purification:

Quench the reaction by adding water.

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water

mixture) or by flash column chromatography on silica gel to yield pure 4-
bromothiophene-3-carboxamide.
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Chemical Reactivity and Synthetic Utility
The synthetic power of 4-bromothiophene-3-carboxamide lies in the orthogonal reactivity of

its two functional groups. This allows for sequential, selective modifications, making it a

cornerstone for building molecular complexity.

Reactions at C4-Br Reactions at C3-Amide

4-Bromothiophene-3-carboxamide

Suzuki Coupling
(Ar-B(OH)₂ / Pd cat.)

Pd-catalyzed

Stille Coupling
(Ar-SnBu₃ / Pd cat.)

Pd-catalyzed

Sonogashira Coupling
(Alkyne / Pd, Cu cat.)

Pd/Cu-catalyzed

Dehydration
(P₂O₅, POCl₃)

Hydrolysis
(Acid/Base, Heat)

C-C Bond Formation
(Biaryls, Alkynes, etc.)

Functional Group
Transformation

(Nitrile, Carboxylic Acid)

Click to download full resolution via product page

Caption: Key reactivity pathways for 4-Bromothiophene-3-carboxamide.

The Bromine Handle: A Gateway to Cross-Coupling
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The bromine atom at the C4 position is the molecule's primary site for carbon-carbon and

carbon-heteroatom bond formation. It is an excellent substrate for a wide array of palladium-

catalyzed cross-coupling reactions.[3]

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures. This is a

cornerstone of modern medicinal chemistry for exploring structure-activity relationships

(SAR).

Stille Coupling: Reaction with organostannanes, offering an alternative route to C-C bonds

that is often tolerant of a wide range of functional groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers into a

molecular scaffold.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to

substituted aniline-type structures.

Expertise Insight: The choice of catalyst, ligand, and base is critical for achieving high yields

and preventing side reactions, such as debromination. The electron-withdrawing nature of the

adjacent carboxamide group can influence the reactivity of the C-Br bond, sometimes requiring

more electron-rich phosphine ligands to facilitate the oxidative addition step in the catalytic

cycle.

The Carboxamide Moiety: A Biological Anchor and
Functional Precursor
The primary carboxamide at the C3 position is pivotal for biological applications. Its ability to act

as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to form strong, directional

interactions with protein targets like enzyme active sites and receptors.

While often retained in the final molecule, the carboxamide can also be transformed:

Dehydration: Treatment with strong dehydrating agents (e.g., P₂O₅, POCl₃, or trifluoroacetic

anhydride) converts the amide to the corresponding 4-bromothiophene-3-carbonitrile. This

changes the group's steric profile and electronic properties from a hydrogen-bonding moiety

to a linear, electron-withdrawing nitrile.
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Hydrolysis: Under harsh acidic or basic conditions, the amide can be hydrolyzed back to 4-

bromothiophene-3-carboxylic acid, enabling further derivatization pathways.

Applications in Research and Development
The dual functionality of 4-bromothiophene-3-carboxamide makes it a high-value

intermediate in several cutting-edge research areas.

Medicinal Chemistry and Drug Discovery
The thiophene carboxamide scaffold is a recurring motif in molecules designed to modulate key

biological pathways, particularly in oncology.[1]

Kinase Inhibitors: Many small-molecule kinase inhibitors target the ATP-binding site of

enzymes. The carboxamide group can form critical hydrogen bonds with the "hinge region"

of the kinase, anchoring the inhibitor in place. The C4-bromo position serves as a convenient

attachment point for vectors that project into other pockets of the active site to enhance

potency and selectivity. Derivatives of thiophene-3-carboxamide have been successfully

developed as potent inhibitors of:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key target for developing

anti-angiogenic drugs to starve tumors of their blood supply.[4]

EGFR (Epidermal Growth Factor Receptor): An oncogenic driver in several human

cancers, making its inhibition a validated anti-cancer strategy.[5]

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and well-defined

functional groups, this molecule is an ideal starting point or "fragment" for FBDD campaigns.

Initial hits from fragment screening can be elaborated via cross-coupling at the bromine

position to rapidly build potency.

Materials Science
Functionalized thiophenes are the fundamental repeating units in many conductive polymers

and organic electronic materials.[3] While this specific molecule is primarily used in life

sciences, its structure is relevant. The ability to polymerize or functionalize thiophene rings via

cross-coupling reactions is central to creating materials for:
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Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized

compound.

Table 2: Typical Spectroscopic Data for 4-Bromothiophene-3-carboxamide

Technique Expected Observations

¹H NMR

Two doublets in the aromatic region (~7.5-8.5

ppm) corresponding to the two protons on the

thiophene ring, with a characteristic small

coupling constant (J ≈ 3-5 Hz). A broad singlet

(or two separate broad signals) in the downfield

region (~6.0-7.5 ppm) for the two amide (-NH₂)

protons.

¹³C NMR

Four distinct signals in the aromatic region

(~110-140 ppm) for the thiophene ring carbons.

A signal for the carbonyl carbon (C=O) further

downfield (~160-170 ppm).

IR Spectroscopy

Two characteristic sharp peaks for N-H

stretching around 3400 cm⁻¹ and 3200 cm⁻¹. A

strong absorption band for the C=O (Amide I)

stretch around 1650-1680 cm⁻¹.

Mass Spectrometry

A molecular ion peak (M⁺) and a prominent M+2

peak of nearly equal intensity, which is the

characteristic isotopic signature of a molecule

containing one bromine atom.
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Conclusion
4-Bromothiophene-3-carboxamide is far more than a simple chemical. It is a strategically

designed building block that offers chemists a reliable and versatile platform for molecular

innovation. Its orthogonal reactive sites—a bromine atom ready for sophisticated cross-

coupling and a carboxamide group primed for biological interaction—provide a logical and

efficient route to novel compounds. For professionals in drug discovery, this molecule

represents a key intermediate for accessing promising chemical space, particularly in the

development of targeted therapies like kinase inhibitors. As synthetic methodologies continue

to advance, the utility and importance of such well-crafted intermediates will only continue to

grow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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